(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate: is an organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dichlorophenyl group, and an acetate group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (2,4-dichlorophenyl)methanol with a suitable cyanating agent to introduce the cyano group. This is followed by the esterification of the resulting intermediate with acetic anhydride to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases by modulating biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
Comparison with Similar Compounds
- (2R)-1-Cyano-3-[(2,4-difluorophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dibromophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dimethylphenyl)methoxy]propan-2-yl acetate
Comparison: Compared to its analogs, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichlorophenyl group provides a balance of hydrophobicity and electron-withdrawing effects, making it distinct from other similar compounds with different substituents.
Properties
CAS No. |
922735-35-1 |
---|---|
Molecular Formula |
C13H13Cl2NO3 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
[(2R)-1-cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-9(17)19-12(4-5-16)8-18-7-10-2-3-11(14)6-13(10)15/h2-3,6,12H,4,7-8H2,1H3/t12-/m1/s1 |
InChI Key |
CAPLYRUTYVBJOQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(=O)OC(CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.